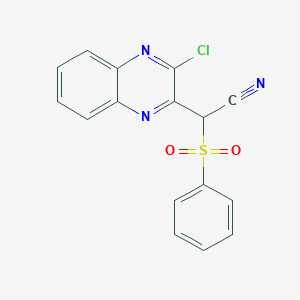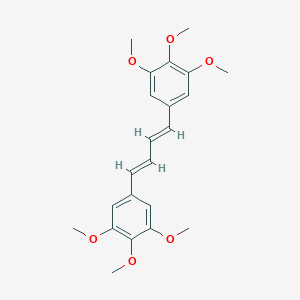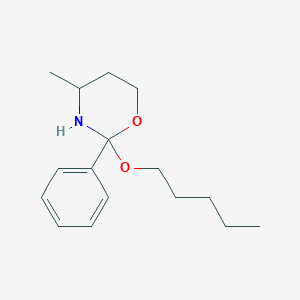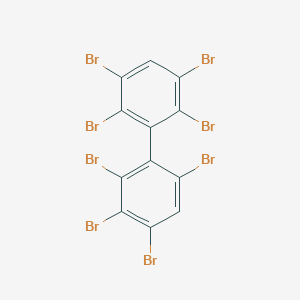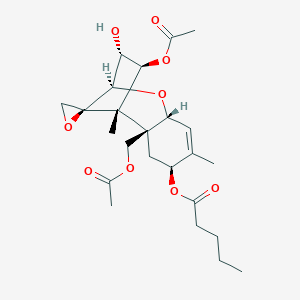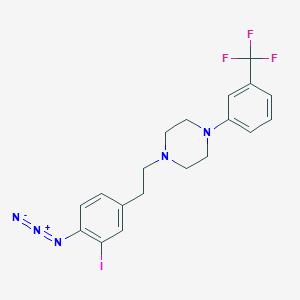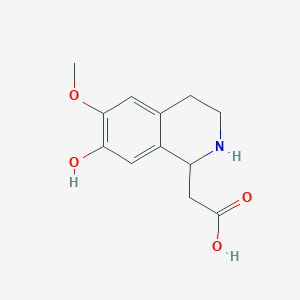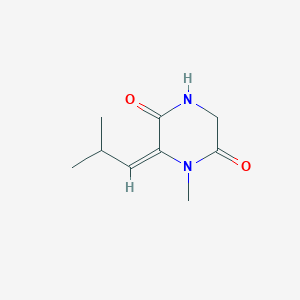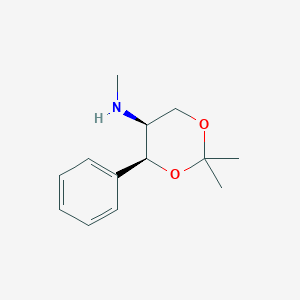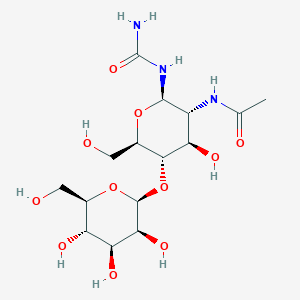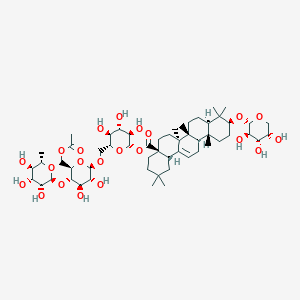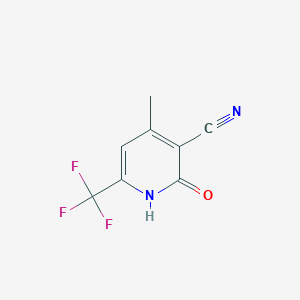
Net4-ptbrasb
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Net4-ptbrasb is a novel protein that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the netrin family of proteins and is involved in the regulation of axonal growth and guidance.
Wirkmechanismus
Net4-ptbrasb binds to its receptor, DCC, which activates downstream signaling pathways that promote axonal growth and guidance. It also interacts with other proteins such as UNC5B to regulate axonal growth and guidance.
Biochemische Und Physiologische Effekte
Net4-ptbrasb has been shown to promote axonal growth and regeneration in vitro and in vivo. It also enhances the survival of neurons in the central nervous system after injury. Net4-ptbrasb has been shown to have anti-apoptotic effects on neurons and to promote the formation of new synapses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Net4-ptbrasb in lab experiments is that it promotes axonal growth and regeneration, which can be useful for studying neural development and regeneration. However, one limitation is that the protein is difficult to produce in large quantities, which can make it challenging for large-scale experiments.
Zukünftige Richtungen
For research on Net4-ptbrasb include studying its potential therapeutic applications for neurological disorders such as spinal cord injury, traumatic brain injury, and neurodegenerative diseases. Additionally, further research is needed to understand the mechanisms underlying Net4-ptbrasb's effects on axonal growth and guidance. Finally, developing new methods for producing Net4-ptbrasb in large quantities would enable more extensive studies of its therapeutic potential.
Synthesemethoden
Net4-ptbrasb is synthesized using recombinant DNA technology. The gene encoding Net4-ptbrasb is cloned into a bacterial expression vector, and the protein is expressed in E. coli cells. The protein is then purified using chromatography techniques such as ion exchange and size exclusion chromatography.
Wissenschaftliche Forschungsanwendungen
Net4-ptbrasb has been extensively studied in the field of neuroscience due to its role in axonal growth and guidance. It has been shown to promote axonal growth and regeneration in vitro and in vivo. Net4-ptbrasb has also been shown to enhance the survival of neurons in the central nervous system after injury.
Eigenschaften
CAS-Nummer |
117412-41-6 |
|---|---|
Produktname |
Net4-ptbrasb |
Molekularformel |
C25H33Br3N2O2PtS |
Molekulargewicht |
860.4 g/mol |
IUPAC-Name |
[2-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl] acetate;platinum(2+);tetraethylazanium;tribromide |
InChI |
InChI=1S/C17H13NO2S.C8H20N.3BrH.Pt/c1-12(19)20-15-8-4-2-6-13(15)10-11-17-18-14-7-3-5-9-16(14)21-17;1-5-9(6-2,7-3)8-4;;;;/h2-11H,1H3;5-8H2,1-4H3;3*1H;/q;+1;;;;+2/p-3/b11-10+;;;;; |
InChI-Schlüssel |
MHESAAVHCKOJCG-RJNQGHNVSA-K |
Isomerische SMILES |
CC[N+](CC)(CC)CC.CC(=O)OC1=CC=CC=C1/C=C/C2=NC3=CC=CC=C3S2.[Br-].[Br-].[Br-].[Pt+2] |
SMILES |
CC[N+](CC)(CC)CC.CC(=O)OC1=CC=CC=C1C=CC2=NC3=CC=CC=C3S2.[Br-].[Br-].[Br-].[Pt+2] |
Kanonische SMILES |
CC[N+](CC)(CC)CC.CC(=O)OC1=CC=CC=C1C=CC2=NC3=CC=CC=C3S2.[Br-].[Br-].[Br-].[Pt+2] |
Synonyme |
NEt4-PtBrasb tetraethylammonium tribromo(2-(2-acetoxystyryl)benzothiazole)platinate(II) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-Acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid](/img/structure/B38780.png)
![4-[2-(2-Methylprop-2-enoyloxy)ethoxy]-4-oxobutanoic acid](/img/structure/B38782.png)
